Butane-1,2,4-tricarboxylate de triéthyle

Vue d'ensemble

Description

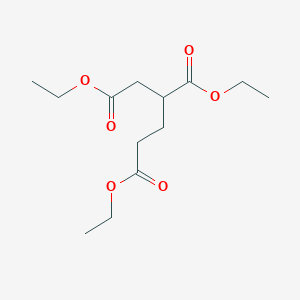

Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from butane-1,2,4-tricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Applications De Recherche Scientifique

Triethyl butane-1,2,4-tricarboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethyl butane-1,2,4-tricarboxylate can be synthesized through the esterification of butane-1,2,4-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of triethyl butane-1,2,4-tricarboxylate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Triethyl butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield butane-1,2,4-tricarboxylic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.

Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane), controlled temperature.

Major Products Formed

Hydrolysis: Butane-1,2,4-tricarboxylic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of triethyl butane-1,2,4-tricarboxylate depends on the specific reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent. In substitution reactions, the ester groups are replaced by nucleophiles through nucleophilic attack and subsequent elimination of ethanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triethyl citrate: Another triester, but derived from citric acid.

Triethyl phosphate: A triester of phosphoric acid.

Triethyl trimellitate: A triester of trimellitic acid.

Uniqueness

Triethyl butane-1,2,4-tricarboxylate is unique due to its specific structure and the presence of three ester groups derived from butane-1,2,4-tricarboxylic acid. This structure imparts distinct chemical properties and reactivity compared to other triesters, making it valuable in specific synthetic and industrial applications.

Activité Biologique

Triethyl butane-1,2,4-tricarboxylate (TEBTC) is a triester derived from butane-1,2,4-tricarboxylic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article discusses the biological activity of TEBTC, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

TEBTC has the chemical formula and a molecular weight of 262.31 g/mol. The compound features three carboxyl groups that contribute to its reactivity and solubility in biological environments. Its unique structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry.

The biological activity of TEBTC is primarily attributed to its ability to interact with enzymes and proteins through ester hydrolysis. The ester functional groups can undergo nucleophilic attacks, leading to modifications in enzyme activity or inhibition of metabolic pathways. This interaction can result in significant biological effects, including:

- Enzyme Inhibition : TEBTC may inhibit specific enzymes involved in metabolic processes.

- Modulation of Protein Activity : The compound can alter the activity of proteins by modifying their structure or function.

Antimicrobial Effects

Studies have indicated that some derivatives of tricarboxylic acids exhibit antimicrobial properties. TEBTC has shown potential in inhibiting microbial growth, which could be beneficial in developing new antimicrobial agents.

Case Studies and Experimental Data

- Metabolism Studies : In animal studies involving triethylhexyl trimellitate (a related compound), researchers observed the pharmacokinetics and metabolism of the compound. The distribution half-life was reported at 46.2 minutes, with a significant portion excreted through feces (approximately 75%) and urine (16%) over a 14-day period . Although these studies did not focus directly on TEBTC, they provide insights into the metabolic behavior of similar compounds.

- Toxicity Assessments : In repeated dose toxicity studies involving related compounds, mild reversible effects were noted in liver tissues at higher dosages . While direct studies on TEBTC are necessary for conclusive toxicity assessments, these findings highlight the importance of evaluating potential adverse effects.

- Comparative Studies : A comparison with similar compounds like triethyl citrate and diethyl malonate indicates that TEBTC possesses unique reactivity due to its specific arrangement of ester groups. Such structural differences may influence its biological activity and application potential.

Data Summary Table

| Compound Name | Chemical Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| Triethyl butane-1,2,4-tricarboxylate | C₁₃H₂₂O₆ | 262.31 g/mol | Potential antimicrobial properties |

| Triethyl citrate | C₉H₁₄O₇ | 218.22 g/mol | Biocompatibility |

| Diethyl malonate | C₇H₁₄O₄ | 174.18 g/mol | Enzyme inhibition |

Propriétés

IUPAC Name |

triethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUUYLRWBMMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565293 | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-35-8 | |

| Record name | 1,2,4-Triethyl 1,2,4-butanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.